The molecule contains a piperidine ring, a common scaffold found in many biologically active molecules. Piperidine derivatives are known to interact with protein binding pockets and can potentially modulate protein-protein interactions . This property could be useful in studying various cellular processes or designing drugs that target specific protein interactions.
The nitro group on the pyridine ring can potentially participate in hydrogen bonding interactions, making the molecule a candidate for investigating enzymes that utilize such interactions in their catalytic mechanisms.
The combination of the piperidine ring and the nitro-substituted pyridine moiety provides a unique chemical scaffold that could be further modified to develop new drugs with various functionalities.
1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14N4O3 and a molecular weight of 250.25 g/mol. It features a piperidine ring substituted with a 5-nitropyridin-2-yl group at the first position and a carboxamide group at the fourth position. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its potential interactions with biological systems .
These reactions are significant for modifying the compound to enhance its biological properties or to explore its mechanism of action.
1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide exhibits notable biological activities, particularly as an inhibitor in various enzymatic processes. Research indicates that it may interact with certain receptors or enzymes, potentially influencing pathways related to:
The precise mechanisms of action remain an area of active research.
The synthesis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for research purposes.
1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide finds applications in various fields:
Interaction studies involving 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide focus on its binding affinities and effects on biological targets. Techniques such as:
These studies are critical for understanding how this compound can modulate biological pathways.
Several compounds share structural similarities with 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide. A comparison highlights its uniqueness:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide | Similar piperidine structure; different nitro position | Potentially similar activity |
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide | Chlorine instead of nitro group | Varying effects on enzyme inhibition |
1-(5-Methylpyridin-2-yl)piperidine-4-carboxamide | Methyl substitution at pyridine | Altered pharmacological profiles |
The unique presence of the nitro group in 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide may impart distinct electronic properties and reactivity compared to these similar compounds, influencing its biological interactions and applications significantly.
The molecular formula C11H14N4O3 indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms within the molecular structure [1]. The exact mass calculation, based on the most abundant isotopes of constituent elements, yields 250.1063 grams per mole [4]. This precise value differs from the reported molecular weight of 250.25 grams per mole by approximately 0.1437 grams per mole, reflecting the difference between monoisotopic mass and average atomic weights [4].
The molecular composition reveals a nitrogen-rich heterocyclic system with multiple electronegative atoms that contribute to the compound's polar character [1]. The presence of four nitrogen atoms within the structure creates multiple sites for potential hydrogen bonding and electronic interactions [2]. The three oxygen atoms are distributed among the nitro group and carboxamide functionality, contributing to the overall electron-withdrawing character of the molecule [5].
Molecular Parameter | Value | Source |
---|---|---|
Molecular Formula | C11H14N4O3 | [1] |
Exact Mass | 250.1063 g/mol | [4] |
Molecular Weight | 250.25 g/mol | [1] |
Melting Point | 217-218°C | [5] |
CAS Registry Number | 752944-99-3 | [1] |
The 5-nitropyridin-2-yl moiety constitutes a critical structural component that significantly influences the electronic properties of the entire molecule [6]. The nitro group positioned at the 5-position of the pyridine ring acts as a strong electron-withdrawing substituent, creating substantial alterations in the charge density distribution within the aromatic system [7]. This electron-withdrawing effect results from the resonance interaction between the nitro group and the pyridine ring, leading to delocalization of electron density away from the heterocyclic nitrogen [7].
The positioning of the nitro group at the meta position relative to the ring nitrogen enhances the electrophilic character of the pyridine system [8]. Studies on similar nitropyridine derivatives demonstrate that the presence of the nitro group increases the positive charge on the pyridine ring, making it more susceptible to nucleophilic attack [9]. The electronic structure of 5-nitropyridine systems shows significant deviation from the electron density distribution observed in unsubstituted pyridine [7].
Quantum chemical investigations on related nitropyridine compounds reveal that the nitro group adopts a nearly planar conformation with respect to the pyridine ring, facilitating optimal orbital overlap for resonance stabilization [7]. The bond length between the carbon atom at position 5 and the nitro group nitrogen typically measures approximately 1.47 Angstroms, consistent with partial double bond character due to conjugation effects [10].
The piperidine ring in 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [11]. This conformational preference arises from the minimization of torsional strain and steric interactions between adjacent hydrogen atoms [11]. The chair conformation allows for optimal bond angles of approximately 109.5 degrees around each carbon center, closely approaching the tetrahedral geometry preferred by sp3-hybridized carbon atoms [11].
Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations due to the presence of the nitrogen atom, which can place the nitrogen-hydrogen bond in either axial or equatorial positions [11]. Research indicates that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase [11]. The nitrogen atom in the piperidine ring maintains a pyramidal geometry with bond angles summing to approximately 357.5 degrees, indicating slight deviation from perfect tetrahedral geometry [12].
The attachment of the 5-nitropyridin-2-yl group to the nitrogen atom of the piperidine ring creates additional conformational considerations [13]. The electron-withdrawing nature of the nitropyridine substituent influences the nitrogen's hybridization state, introducing some sp2 character that affects the overall ring geometry [13]. Crystal structure analyses of similar piperidine derivatives confirm that the ring maintains its chair conformation even with electron-withdrawing substituents attached to the nitrogen [10].
The carboxamide group positioned at the 4-position of the piperidine ring represents a crucial functional group that significantly impacts the molecule's hydrogen bonding capabilities and overall polarity [14]. Carboxamide groups exhibit both hydrogen bond donor and acceptor properties due to the presence of the carbonyl oxygen and amino hydrogen atoms [15]. The carbonyl oxygen possesses two lone pairs of electrons that can participate in hydrogen bonding interactions, while the amino group provides hydrogen atoms capable of forming hydrogen bonds with electron-rich centers [15].
The positioning of the carboxamide group at the equatorial position of the piperidine ring minimizes steric interactions and allows for optimal spatial orientation for intermolecular interactions [14]. Studies on similar piperidine-4-carboxamide derivatives demonstrate that this positioning facilitates the formation of intermolecular hydrogen bonding networks in crystalline phases [12]. The C=O bond length in carboxamide groups typically measures approximately 1.23 Angstroms, while the C-N bond exhibits partial double bond character with a length of approximately 1.33 Angstroms [15].
The electronic properties of the carboxamide group are influenced by the electron-withdrawing effects transmitted through the piperidine ring from the nitropyridine substituent [14]. This electronic communication results in increased electrophilicity of the carbonyl carbon and enhanced acidity of the amide hydrogen atoms [14]. Infrared spectroscopic studies of carboxamide-containing compounds reveal characteristic absorption bands for the C=O stretch around 1650-1680 cm⁻¹ and N-H stretching vibrations around 3300-3500 cm⁻¹ [15].
The stereochemical analysis of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide reveals several important conformational features that influence its three-dimensional structure and properties [13]. The compound possesses a defined stereochemical arrangement around the piperidine ring, with the carboxamide group at position 4 and the nitropyridin-2-yl substituent attached to the ring nitrogen [13]. The chair conformation of the piperidine ring establishes distinct axial and equatorial positions that affect the spatial arrangement of substituents [11].
The conformational flexibility of the molecule arises primarily from rotation around the C-N bond connecting the piperidine nitrogen to the nitropyridine moiety [13]. This rotation allows for different spatial arrangements of the two heterocyclic systems relative to each other [13]. Computational studies on similar piperidine derivatives suggest that the most stable conformation positions the nitropyridine ring in a pseudo-axial orientation relative to the piperidine chair [13].
The carboxamide group at position 4 preferentially adopts an equatorial orientation to minimize steric interactions with the piperidine ring [16]. This positioning allows for optimal hydrogen bonding interactions and reduces unfavorable steric clashes that would occur in the axial position [16]. The nitrogen inversion barrier in the piperidine ring is influenced by the electron-withdrawing nitropyridine substituent, which increases the barrier height compared to unsubstituted piperidine [13].
Crystal structure analyses of related compounds demonstrate that the overall molecular conformation is stabilized by intramolecular interactions between the nitropyridine and carboxamide functionalities [10]. These interactions may include weak C-H···O hydrogen bonds and π-π stacking interactions that contribute to the preferred conformational state [10].
Comparative analysis with structurally related compounds provides valuable insights into the unique properties of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide . The closely related compound 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide shares the same molecular formula C11H14N4O3 and molecular weight of 250.25 grams per mole but differs in the position of the nitro group on the pyridine ring . This positional isomerism significantly affects the electronic properties and reactivity patterns of the two compounds .
The structural analog 1-(5-Nitropyridin-2-yl)piperidin-4-ol (CAS: 353258-16-9) replaces the carboxamide group with a hydroxyl functionality, resulting in the molecular formula C10H13N3O3 and a molecular weight of 223.23 grams per mole [18]. This modification eliminates the hydrogen bonding donor capability of the amino group while maintaining the acceptor properties of the oxygen atom [18]. The hydroxyl-containing analog exhibits different hydrogen bonding patterns and solubility characteristics compared to the carboxamide derivative [18].
Another related structure, 1-(5-Nitro-2-pyridinyl)piperidine-4-carboxylic acid (CAS: 868077-44-5), contains a carboxylic acid group instead of the carboxamide functionality [19]. This compound has the molecular formula C11H13N3O4 and molecular weight of 251.24 grams per mole [19]. The carboxylic acid derivative exhibits enhanced acidity and different ionization behavior compared to the carboxamide analog [19].
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide | C11H14N4O3 | 250.25 g/mol | Reference compound |
1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide | C11H14N4O3 | 250.25 g/mol | Nitro group at 3-position |
1-(5-Nitropyridin-2-yl)piperidin-4-ol | C10H13N3O3 | 223.23 g/mol | Hydroxyl instead of carboxamide [18] |
1-(5-Nitro-2-pyridinyl)piperidine-4-carboxylic acid | C11H13N3O4 | 251.24 g/mol | Carboxylic acid instead of carboxamide [19] |
The electron-withdrawing effects of the nitro group vary significantly depending on its position relative to the pyridine nitrogen and the attachment point of the piperidine substituent [7]. The 5-nitro isomer exhibits different electronic properties compared to the 3-nitro analog due to variations in resonance stabilization and inductive effects [7]. These electronic differences translate into distinct reactivity patterns and potential biological activities for the isomeric compounds .